molecular formula C7H9N5S B493861 8-ethylsulfanyl-7H-purin-6-amine CAS No. 500337-60-0

8-ethylsulfanyl-7H-purin-6-amine

Cat. No.: B493861
CAS No.: 500337-60-0
M. Wt: 195.25g/mol
InChI Key: FNMFXSWZSLQSKP-UHFFFAOYSA-N
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Description

8-Ethylsulfanyl-7H-purin-6-amine is a purine derivative characterized by an ethylsulfanyl (-S-C₂H₅) substituent at the 8-position of the purine scaffold. The ethylsulfanyl group introduces both steric bulk and electronic effects (via sulfur’s lone pairs), influencing reactivity, solubility, and interactions with biological targets .

Properties

CAS No.

500337-60-0

Molecular Formula

C7H9N5S

Molecular Weight

195.25g/mol

IUPAC Name

8-ethylsulfanyl-7H-purin-6-amine

InChI

InChI=1S/C7H9N5S/c1-2-13-7-11-4-5(8)9-3-10-6(4)12-7/h3H,2H2,1H3,(H3,8,9,10,11,12)

InChI Key

FNMFXSWZSLQSKP-UHFFFAOYSA-N

SMILES

CCSC1=NC2=NC=NC(=C2N1)N

Canonical SMILES

CCSC1=NC2=NC=NC(=C2N1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Modifications

Purine derivatives with substitutions at the 6-, 8-, or 9-positions exhibit diverse physicochemical and biological behaviors. Below is a detailed comparison of 8-ethylsulfanyl-7H-purin-6-amine with analogous compounds:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties/Applications References
8-Ethylsulfanyl-7H-purin-6-amine Ethylsulfanyl (8) C₇H₉N₅S 195.25 (calc.) Hypothesized enzyme inhibition, moderate lipophilicity N/A
8-(Allylsulfanyl)-9H-purin-6-amine Allylsulfanyl (8) C₈H₉N₅S 207.26 Higher reactivity due to allyl group; used in synthetic intermediates
8-(4-Chlorophenyl)sulfanyl-7H-purin-6-amine 4-Chlorophenylsulfanyl (8) C₁₁H₈ClN₅S 277.73 Enhanced lipophilicity; potential protease inhibitor
8-Methyl-7H-purin-6-amine Methyl (8) C₆H₇N₅ 149.15 Lower molecular weight; studied in DNA repair contexts
2-Chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine Chlorophenyl (6), Ethyl (9) C₁₃H₁₂Cl₂N₆ 323.18 Dual substituents enhance binding to cysteine proteases

Key Differences :

  • The ethylsulfanyl group balances steric bulk and electronic effects, whereas the allylsulfanyl group (in ) offers greater reactivity for further functionalization.
  • Chlorophenyl derivatives (e.g., ) exhibit higher molecular weights and lipophilicity, which may improve target binding but reduce solubility.
Physicochemical Properties
  • Lipophilicity : Ethylsulfanyl (logP ~1.5–2.0) is less lipophilic than chlorophenyl (logP ~3.0) but more than methyl (logP ~0.5). This affects membrane permeability and bioavailability.
  • Solubility : Methyl and ethylsulfanyl derivatives are more water-soluble than arylthio analogs, critical for drug formulation .

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